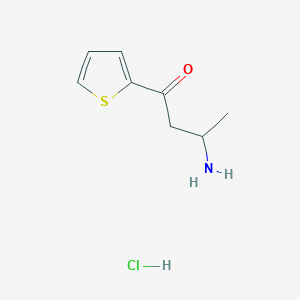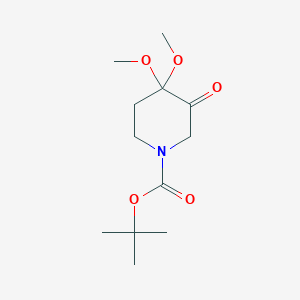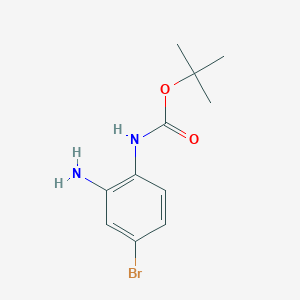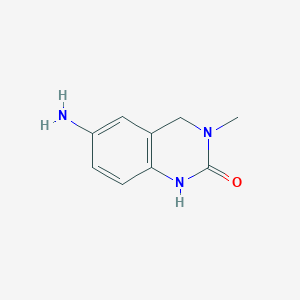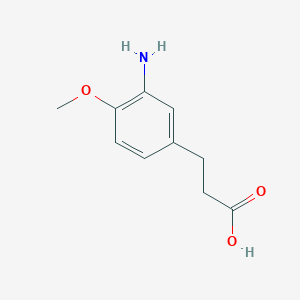
3-(3-Amino-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Amino-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number 859189-60-9 . It has a molecular weight of 195.22 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of “3-(3-Amino-4-methoxyphenyl)propanoic acid” is C10H13NO3 . The InChI code is InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) . The Canonical SMILES string is COC1=CC=C(C=C1)C(CC(=O)O)N .
Physical And Chemical Properties Analysis
“3-(3-Amino-4-methoxyphenyl)propanoic acid” has a molecular weight of 195.21 g/mol . It has a XLogP3 value of -1.4, indicating its solubility in water and lipids . The compound is typically stored at room temperature and comes in a powder form .
Aplicaciones Científicas De Investigación
Antioxidant, Anti-inflammatory, and Antiulcer Properties
Research has synthesized and evaluated novel compounds structurally related to 3-(3-Amino-4-methoxyphenyl)propanoic acid. These compounds have shown significant antioxidant, anti-inflammatory, and antiulcer activities, indicating their potential in therapeutic applications. Specifically, certain derivatives exhibited antioxidant action comparable to standards and showed promising efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Material Modification and Medical Application
Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with amines including 3-(4-hydroxyphenyl)propanoic acid derivatives have been developed for medical applications. These modified polymers exhibited increased swelling, enhanced thermal stability, and significant antibacterial and antifungal activities, making them suitable for various medical uses (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Compounds structurally related to 3-(3-Amino-4-methoxyphenyl)propanoic acid, like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been studied for their corrosion inhibition properties. These compounds demonstrated high efficiency in preventing corrosion on mild steel surfaces, particularly in acidic environments. They primarily act as cathodic inhibitors and form protective films on the metal surface, which is critical in industrial applications (Gupta et al., 2016).
Drug Research and Chiral Catalysis
3-(3-Amino-4-methoxyphenyl)propanoic acid and its derivatives are extensively used in drug research due to their presence in various pharmaceutical intermediates. For instance, S-3-amino-3-phenylpropionic acid, a structurally related compound, is a crucial intermediate for the synthesis of S-dapoxetine, approved for treating premature ejaculation. The chiral catalysis of these compounds showcases their significance in developing enantiopure pharmaceutical compounds, highlighting their potential in drug synthesis and development (Li et al., 2013).
Biochemical and Chemical Synthesis
The biochemical and chemical properties of 3-(3-Amino-4-methoxyphenyl)propanoic acid derivatives facilitate various synthesis processes. They are employed in producing valuable organic compounds, including 3-amino enones and 1,3-diketones, which serve as precursors for a multitude of heterocyclic, carbocyclic compounds, or as ligands in metal complexes. This versatility makes them integral in the synthesis of compounds like avobenzone, commonly used in sunscreen lotions (Rao & Muthanna, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-amino-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCQCURLYEOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-4-methoxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


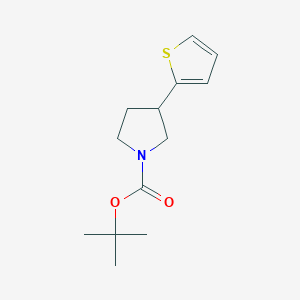
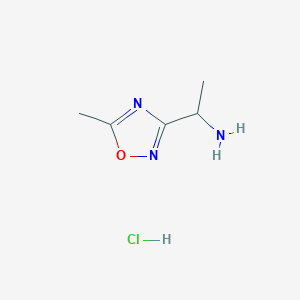
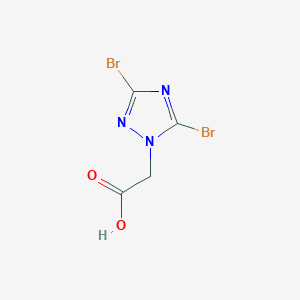
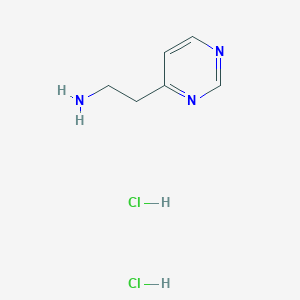
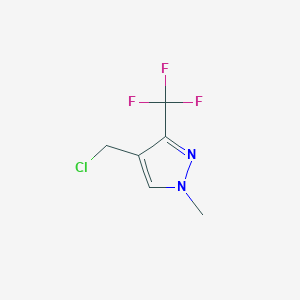
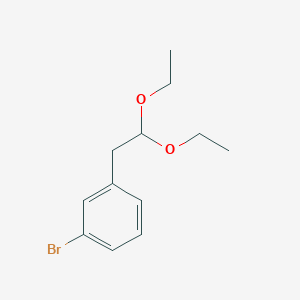
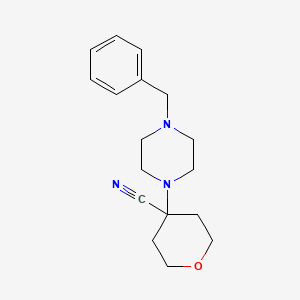
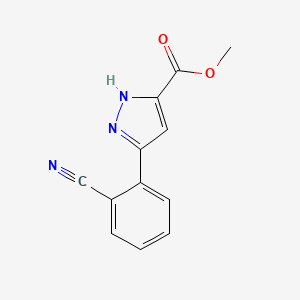
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
